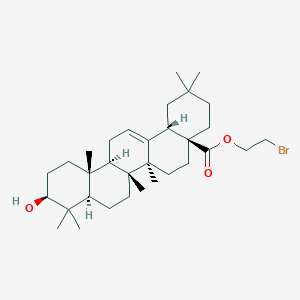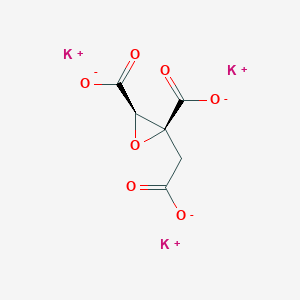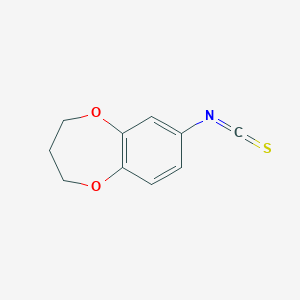
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
概要
説明
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H8N2O3S and a molecular weight of 176.19 g/mol. This compound is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms, and a methanesulfonamide group attached to the 3-position of the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-methyl-1,2-oxazole-3-carbaldehyde with sulfonamide derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors or other advanced chemical engineering techniques to enhance production efficiency.
化学反応の分析
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the oxazole ring or the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation can lead to the formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction can produce derivatives with reduced oxidation states.
Substitution reactions can yield a variety of substituted oxazole and methanesulfonamide derivatives.
科学的研究の応用
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or biological pathways.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism by which (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: can be compared with other similar compounds, such as:
1,2-oxazol-3-ylmethanesulfonamide: Lacks the methyl group at the 5-position.
5-ethyl-1,2-oxazol-3-ylmethanesulfonamide: Contains an ethyl group instead of a methyl group.
5-methyl-1,3-oxazol-2-ylmethanesulfonamide: Has a different position for the methyl group on the oxazole ring.
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNOCFPPZPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)


amine](/img/structure/B1517557.png)



